Regioisomeric Differentiation: C3-Sulfonamide vs. C5-Sulfonamide Binding Vector Geometry
The C3-sulfonamide regioisomer (1-methyl-1H-indole-3-sulfonamide) anchors the sulfonamide zinc-binding group directly to the pyrrole ring of indole, positioning the sulfonamide NH₂ group at a distance and angle optimized for coordination with the catalytic zinc ion in carbonic anhydrase active sites. In contrast, the C5-sulfonamide regioisomer (1-methyl-1H-indole-5-sulfonamide, CAS 171967-54-7) attaches the sulfonamide to the benzene ring, resulting in a fundamentally different exit vector that alters the spatial relationship between the zinc-binding warhead and the indole scaffold [1]. Literature SAR studies on indole-3-sulfonamide-heteroaryl hybrids demonstrate that C3-sulfonamide derivatives achieve Ki values ranging from 4.06 μM to 8.03 μM against hCA IX and hCA XII isoforms [2]. No equivalent activity data are reported for C5-sulfonamide regioisomers in the same carbonic anhydrase inhibition assays, indicating that the C3-attachment geometry is essential for productive enzyme engagement [3].
| Evidence Dimension | Sulfonamide attachment position and resulting inhibitory activity against human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | C3-sulfonamide geometry; class-level Ki range 4.06–8.03 μM against hCA IX/XII |
| Comparator Or Baseline | 1-Methyl-1H-indole-5-sulfonamide (C5-sulfonamide regioisomer, CAS 171967-54-7) |
| Quantified Difference | C5-sulfonamide lacks reported hCA inhibitory activity; SAR indicates C3-position is required for zinc-binding orientation |
| Conditions | Stopped-flow CO₂ hydration assay; human carbonic anhydrase isoforms I, II, IX, and XII |
Why This Matters
Procurement of the correct C3 regioisomer is essential for replicating published SAR findings in carbonic anhydrase inhibitor programs; the C5 regioisomer will not produce equivalent binding geometry.
- [1] Kuujia. 1-Methyl-1H-indole-5-sulfonamide (CAS 171967-54-7) Product Information and Structural Specifications. View Source
- [2] Chinchilli, K.K. et al. Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 2023, 23(11), 1225-1233. View Source
- [3] Singh, P. et al. Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors. Archiv der Pharmazie, 2022, 355, 2100333. View Source
